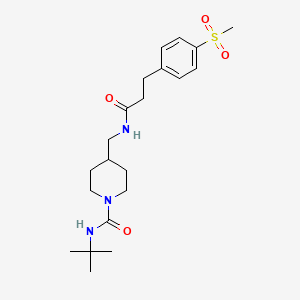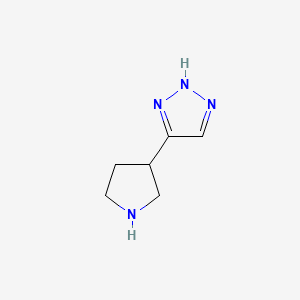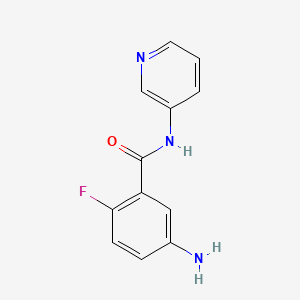![molecular formula C6H2Cl2N2S B2937981 2,4-Dichlorothieno[3,4-D]pyrimidine CAS No. 36948-21-7](/img/structure/B2937981.png)
2,4-Dichlorothieno[3,4-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorothieno[3,4-D]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by its two chlorine atoms attached to the thieno[3,4-D]pyrimidine ring system, which makes it a versatile intermediate for further chemical modifications.
Mechanism of Action
Target of Action
2,4-Dichlorothieno[3,4-D]pyrimidine is a chemical compound that has been identified as an active intermediate in the synthesis of new antitumor medications . .
Mode of Action
It is known that the compound contains two chloride atoms, which are easily replaced by other functional groups, allowing for various unit processes
Action Environment
The compound is typically stored in a dark place at room temperature, suggesting that light and temperature may affect its stability . .
Biochemical Analysis
Biochemical Properties
It is known that this compound can bind to the ATP binding site of EGFR with high affinity and specificity .
Cellular Effects
Cellular assays have shown that 2,4-Dichlorothieno[3,2-d]pyrimidine inhibits cell proliferation by inhibiting EGFR signaling pathways
Molecular Mechanism
It is known to bind to the ATP binding site of EGFR with high affinity and specificity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorothieno[3,4-D]pyrimidine typically involves the chlorination of thieno[3,4-D]pyrimidine derivatives. One common method includes the reaction of 2-amino-4-chlorothiophene with cyanogen bromide, followed by cyclization and chlorination steps. The reaction conditions often involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as solvents, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process often involves recrystallization or chromatography to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorothieno[3,4-D]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Phosphorus Oxychloride (POCl3): Used in chlorination reactions.
Dimethylformamide (DMF): Used as a solvent in various reactions.
Sodium Hydroxide (NaOH): Used in substitution reactions to deprotonate nucleophiles.
Major Products Formed
The major products formed from the reactions of this compound include substituted thieno[3,4-D]pyrimidine derivatives, which can be further modified for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
2,4-Dichlorothieno[3,4-D]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential antitumor agents and other pharmaceuticals.
Materials Science: The compound is used in the development of new materials with specific electronic properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in various biological assays.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorothieno[2,3-D]pyrimidine: Similar in structure but differs in the position of the chlorine atoms and the thieno ring.
2,4-Dichloropyrimidine: Lacks the thieno ring but has similar reactivity due to the presence of chlorine atoms.
2,4-Dichlorothiophene: Contains a thiophene ring with chlorine atoms but lacks the pyrimidine moiety.
Uniqueness
2,4-Dichlorothieno[3,4-D]pyrimidine is unique due to its specific ring structure, which combines both thieno and pyrimidine moieties.
Properties
IUPAC Name |
2,4-dichlorothieno[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-5-3-1-11-2-4(3)9-6(8)10-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFRGBBMQQJFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CS1)N=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine](/img/structure/B2937899.png)
![(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2937901.png)

![4-({2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2937906.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2937909.png)
![6',7'-dimethoxy-3',4'-dihydro-2'H-spiro[indole-3,1'-isoquinolin]-2(1H)-one](/img/structure/B2937910.png)


![8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2937913.png)
![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2937916.png)
![2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B2937918.png)
![3-(4-ethoxybenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2937919.png)
![3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid](/img/structure/B2937920.png)

